Clorprenaline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of clorprenaline hydrochloride has not been directly detailed in the available literature. However, its preparation involves specific reactions that yield clorprenaline as a targeted compound, often requiring precise conditions for stability and purity. The degradation products and synthesis byproducts provide insight into its stability under various conditions.
Molecular Structure Analysis
The molecular structure of clorprenaline hydrochloride is crucial for its activity as a β2 adrenergic agonist. Its enantiomers can be separated using chiral mobile phase additives in chromatography, indicating the importance of its stereochemistry in biological applications. The interaction with various substances during its analysis, such as in the case of ion-selective electrodes, highlights its structural specificity and interaction capabilities.
Chemical Reactions and Properties
Clorprenaline hydrochloride's chemical reactions are significant in understanding its stability and reactivity. It degrades under basic conditions, indicating its incompatibility with strong bases. This degradation is crucial for developing analytical methods to identify and quantify clorprenaline and its degradation products in various matrices.
Physical Properties Analysis
The physical properties of clorprenaline hydrochloride, such as its solubility, stability under different conditions (light, temperature, pH), and interaction with various substances, are essential for its formulation and application in pharmaceuticals. The preparation of Fe2O3-clorprenaline/tetraphenylborate nanospheres and their use in selective electrodes emphasizes the compound's adaptable physical properties for specific analytical applications.
Chemical Properties Analysis
Analyzing the chemical properties of clorprenaline hydrochloride involves understanding its behavior in various chemical environments, its reactions with other substances, and its stability. The development of analytical methods, such as HPLC and LC-MS/MS, for its quantification and the identification of its impurities and degradation products, are key to comprehensively understanding its chemical properties.
References (Sources)
- First report on clorprenaline HCl degradation products: identification and characterization by LC–MS/MS (Prajapati & Kothari, 2019)
- Chiral separation of clorprenaline hydrochloride enantiomers using chiral mobile phase additive (Lei, 2010)
- Preparation of Fe2O3-Clorprenaline/Tetraphenylborate Nanospheres and Their Application as Ion Selective Electrode for Determination of Clorprenaline in Pork (Shao et al., 2016)
- Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by 2D LC-Q-TOF MS (Shi et al., 2023)
Scientific Research Applications
Metabolites in Swine Urine : Hydroxylated-clorprenaline and its conjugates are primary metabolites in swine urine, which is crucial for determining marker residues and controlling clorprenaline residues in animals (Bi et al., 2015).
Synthesis of Respiratory Drugs : Enantioselective preparation of chiral halohydrins has been demonstrated, which can be used to synthesize respiratory drugs like (R)-clorprenaline (Lu et al., 2011).
Detection in Pig Feeds : A coated carbon PVC membrane clorprenaline hydrochloride ion selective electrode effectively detects clorprenaline hydrochloride in pig feeds, comparable to high performance liquid chromatography-mass spectrometry methods (Shao, 2015).
Rapid On-site Detection : A lateral flow immunoassay system with a portable strip reader can detect clorprenaline residue in swine urine within 9 minutes, providing a rapid, sensitive, and specific method for on-site detection (Peng et al., 2014).
Identification of Degradation Products : An LC-MS/MS method identifies and characterizes clorprenaline HCl degradation products, offering valuable insights into its stability under various conditions (Prajapati & Kothari, 2019).
Concentration Determination in Tablets : The derivative-complementary tristimulus method effectively determines concentrations of three components in clorprenaline compound tablets, aiding quality control and research on tablet dissolution dynamics (Li, Zhuo, & Chen, 1990).
NIR Spectroscopy for Fast Analysis : Near infrared spectroscopy has been used for fast analysis of the three effective components in compound clorprenaline bromhexine capsules (Xie et al., 2006).
Enhanced Detection in Pork Samples : Fe3O4 nanoparticles modified electrode provides better detection limits and linear response range for clorprenaline hydrochloride in pork samples compared to unmodified electrodes (Shao, 2015).
Content Determination in Tablets : A HPLC method has been developed for determining the content and uniformity of clorprenaline hydrochloride tablets, suitable for quality control applications (Zhu, 2007).
Ion Selective Electrode for Pork Analysis : Preparation of Fe2O3-Clorprenaline/Tetraphenylborate Nanospheres and their application as ion selective electrode for determining clorprenaline in pork demonstrates a functional and convenient method with a wide pH range and fast response time (Shao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPUCRSKRHVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3811-25-4 (Parent) | |
Record name | Clorprenaline hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046699 | |
Record name | Clorprenaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clorprenaline hydrochloride | |
CAS RN |
6933-90-0 | |
Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clorprenaline hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clorprenaline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clorprenaline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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